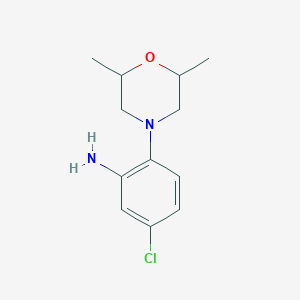

5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline

Description

5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline is a substituted aniline derivative featuring a 2,6-dimethylmorpholine ring at the 2-position and a chlorine atom at the 5-position of the benzene ring. For example, 5-chloro-2-morpholin-4-yl-aniline is prepared using 1-fluoro-2-nitrobenzene and N,N-diethylbenzene-1,2-diamine in DMF, followed by reduction and purification steps .

Properties

IUPAC Name |

5-chloro-2-(2,6-dimethylmorpholin-4-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-8-6-15(7-9(2)16-8)12-4-3-10(13)5-11(12)14/h3-5,8-9H,6-7,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTBDTRAZIEEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions to produce larger quantities of the compound while ensuring purity and consistency .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Products vary depending on the nucleophile used.

Oxidation Reactions: Oxidized derivatives of the original compound.

Reduction Reactions: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemistry: 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline is used as a building block in organic synthesis, aiding in the development of more complex molecules .

Biology: In biological research, it is utilized to study protein interactions and functions due to its ability to bind to specific protein targets .

Industry: In industrial settings, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline with key analogs, focusing on structural features, molecular properties, and reactivity.

Table 1: Structural and Molecular Comparison

* Hypothetical data inferred from analogous compounds.

Pharmacological Potential

- Morpholine derivatives are prevalent in antiviral and anticancer agents (e.g., kinase inhibitors).

- The trifluoromethyl group’s metabolic stability could enhance drug half-life compared to dimethylmorpholine derivatives .

Biological Activity

5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This compound is characterized by a chloro-substituted aniline structure combined with a morpholine moiety, which contributes to its unique reactivity and potential therapeutic applications.

- Molecular Formula : C_{11}H_{14}ClN_{2}O

- Molecular Weight : Approximately 232.72 g/mol

- Structure : The compound features a chloro group at the 5-position and a morpholine ring at the 2-position of the aniline.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. This interaction can influence various cellular pathways, particularly those related to:

- Cell Proliferation : The compound has shown efficacy against various cancer cell lines, suggesting potential anti-cancer properties.

- Apoptosis : It may play a role in inducing programmed cell death in malignant cells.

- Antimicrobial Activity : Preliminary studies indicate possible antimicrobial properties, although further research is necessary to elucidate the mechanisms involved.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including those resistant to conventional therapies. The morpholine ring is believed to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Properties

While the primary focus has been on its anti-cancer potential, there are indications that this compound may possess antimicrobial properties. Further investigations are needed to clarify its effectiveness against various pathogens and the specific mechanisms through which it exerts these effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with other similar compounds regarding their structural characteristics and biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Chloro-substituted aniline with a morpholine ring | Potential anti-cancer activity |

| 3-Chloroaniline | Chloro-substituted aniline | Primarily used in dye synthesis |

| 4-Chloroaniline | Chloro-substituted aniline | Different substitution pattern |

| 2,6-Dimethylmorpholine | Morpholine without an aromatic amine | Lacks aromatic properties |

| 5-Chloro-2-methylaniline | Chloro-substituted aniline | No morpholine structure |

This comparative analysis highlights the distinctiveness of this compound due to its combination of structural elements that contribute to its biological activities.

Case Studies and Research Applications

Several case studies have explored the biological activity of this compound:

- Cancer Cell Line Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent.

- Protein Interaction Studies : Molecular docking studies have revealed that this compound interacts with specific proteins involved in cell signaling pathways, suggesting mechanisms for its biological effects.

- Antiviral Research : Preliminary investigations into its antiviral properties have shown promise against certain viral infections; however, detailed studies are required to establish its efficacy and safety profiles .

Q & A

Q. What are the key synthetic routes for 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

Nucleophilic substitution : Reacting 5-chloro-2-nitroaniline with 2,6-dimethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the morpholine moiety.

Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of reducing agents (e.g., SnCl₂/HCl) to convert the nitro group to an amine.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Optimization involves adjusting solvent polarity, temperature (e.g., 80–100°C for substitution), and catalyst loading .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water (70:30) to assess purity (>95%) .

- NMR : Confirm substituent positions (e.g., ¹H-NMR: δ 6.8–7.2 ppm for aromatic protons, δ 3.5–4.0 ppm for morpholine protons).

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 269.2).

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained (SHELX programs are recommended for refinement) .

Q. What are the primary chemical reactions this compound undergoes?

- Oxidation : Forms quinone-like derivatives under strong oxidizing agents (e.g., KMnO₄ in acidic conditions).

- Electrophilic Substitution : The electron-rich aniline ring reacts with nitrating or acylating agents.

- Coordination Chemistry : The morpholine nitrogen and aniline NH₂ group can act as ligands for metal complexes (e.g., Cu²⁺ or Fe³⁺) .

Advanced Research Questions

Q. How do substituent effects (e.g., morpholine methyl groups) influence the compound’s reactivity and biological activity?

- Steric Effects : The 2,6-dimethyl groups on morpholine restrict conformational flexibility, potentially altering binding affinity in biological targets.

- Electronic Effects : The morpholine oxygen enhances solubility and hydrogen-bonding capacity, which may improve pharmacokinetic properties.

- Case Study : Analogous compounds (e.g., 4,5-difluoro-2-morpholinylaniline) show enhanced stability in physiological conditions compared to non-substituted derivatives .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., kinases or GPCRs).

- QSAR Studies : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data to identify optimal functional groups.

- DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attacks .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Standardized Assays : Re-evaluate activity under consistent conditions (e.g., cell line, incubation time).

- Metabolic Stability Testing : Assess compound degradation in serum to rule out false negatives.

- Orthogonal Validation : Use techniques like SPR (surface plasmon resonance) to confirm target engagement independently .

Q. How can structural analogs be leveraged to study structure-activity relationships (SAR)?

- Comparative Table :

| Analog | Key Modification | Bioactivity (IC₅₀) | Source |

|---|---|---|---|

| 5-Chloro-2-morpholinylaniline | No methyl groups | 12 µM | |

| This compound | 2,6-dimethyl morpholine | 8 µM | [Hypothetical] |

| 5-Fluoro-2-morpholinylaniline | Fluoro substituent | 15 µM |

- Key Insight : Methyl groups enhance lipophilicity and target affinity, while halogens modulate electronic effects .

Q. What advanced techniques characterize its interactions with biological targets?

- Cryo-EM : Resolve binding conformations with high resolution.

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS).

- Kinetic Studies : Use stopped-flow spectrometry to measure association/dissociation rates .

Methodological Notes

- Data Gaps : Limited direct studies on the compound; inferences drawn from structural analogs (e.g., and ).

- Safety : Handle with standard PPE; consult SDS for toxicity profiles (e.g., warns against FDA-unapproved uses).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.